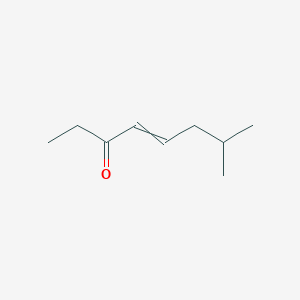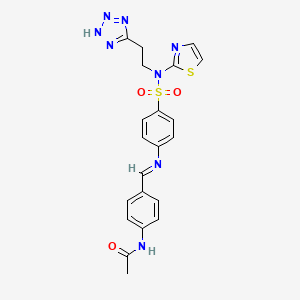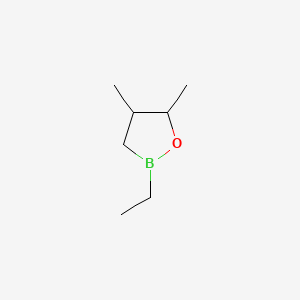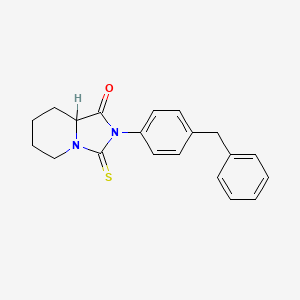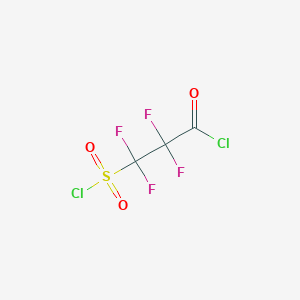
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride is a chemical compound with significant applications in organic synthesis. It is known for its reactivity and versatility, making it a valuable reagent in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride typically involves the reaction of sulfur trioxide with cyanogen chloride. This reaction is highly exothermic and requires careful control of temperature and reaction conditions. The process involves the gradual addition of sulfur trioxide to cyanogen chloride, followed by distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized equipment and safety measures is crucial due to the toxic and corrosive nature of the reactants involved. The reaction is carried out in an efficient hood with appropriate protective gear to ensure safety .
化学反応の分析
Types of Reactions
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamides and other derivatives.
Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions with alkenes to form β-lactams.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction processes, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkenes, primary alcohols, and carboxylic acids. The reactions are typically carried out in inert solvents such as chlorocarbons, acetonitrile, and ethers to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonamides, β-lactams, and carbamates. These products have significant applications in medicinal chemistry and other fields .
科学的研究の応用
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride is used in various scientific research applications, including:
Chemistry: It is a versatile reagent in organic synthesis, used for the preparation of complex molecules.
Biology: It is employed in the synthesis of inhibitors for biochemical studies.
Medicine: It is used in the development of medicinally important compounds such as β-lactams.
Industry: It finds applications in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The compound has two electrophilic sites, the carbon and the sulfur center, making it highly reactive. The reactions often proceed through the formation of intermediates such as 1,4-diradicals or charge transfer complexes .
類似化合物との比較
Similar Compounds
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis.
3-(Chlorosulfonyl)benzoyl chloride: Used in similar applications but with different reactivity patterns.
Uniqueness
3-(Chlorosulfonyl)-2,2,3,3-tetrafluoropropanoyl chloride is unique due to its tetrafluorinated structure, which imparts distinct reactivity and stability compared to other sulfonyl chlorides. This makes it particularly valuable in the synthesis of fluorinated compounds and materials .
特性
CAS番号 |
77545-04-1 |
|---|---|
分子式 |
C3Cl2F4O3S |
分子量 |
262.99 g/mol |
IUPAC名 |
3-chlorosulfonyl-2,2,3,3-tetrafluoropropanoyl chloride |
InChI |
InChI=1S/C3Cl2F4O3S/c4-1(10)2(6,7)3(8,9)13(5,11)12 |
InChIキー |
QZVANSLXCYHFQG-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(C(F)(F)S(=O)(=O)Cl)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)
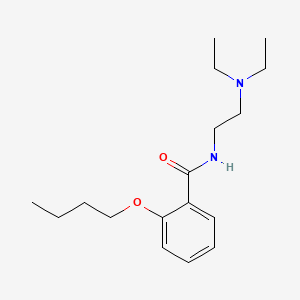
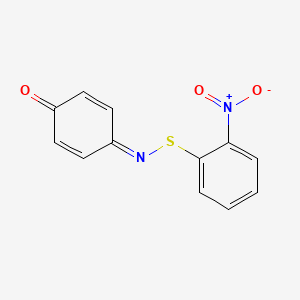

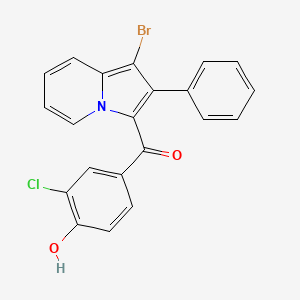
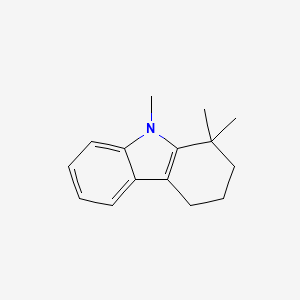
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
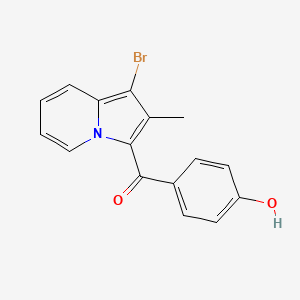
![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
phosphanium bromide](/img/structure/B14452939.png)
